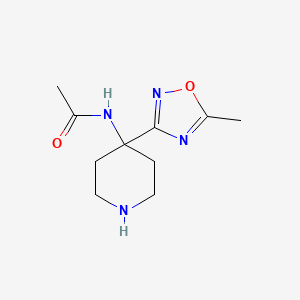

N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide

Description

N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide is a heterocyclic compound featuring a piperidine scaffold fused with a 1,2,4-oxadiazole ring and an acetamide side chain. The 1,2,4-oxadiazole moiety is notable for its metabolic stability and bioisosteric properties, often serving as a surrogate for ester or amide groups in drug design . Its structural complexity and hybrid pharmacophore design make it a candidate for targeting central nervous system (CNS) disorders or enzymatic pathways, as inferred from analogs in the literature .

Properties

Molecular Formula |

C10H16N4O2 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide |

InChI |

InChI=1S/C10H16N4O2/c1-7(15)13-10(3-5-11-6-4-10)9-12-8(2)16-14-9/h11H,3-6H2,1-2H3,(H,13,15) |

InChI Key |

MLRBXLGBIFTEIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NO1)C2(CCNCC2)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at elevated temperatures . The reaction conditions often require a high temperature of around 180°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anticancer, antibacterial, and antiviral properties.

Materials Science: Due to its structural features, the compound is investigated for use in the development of new materials with specific properties, such as energetic materials.

Biological Studies: The compound is used in biological studies to understand its interactions with various biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound’s oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide and related compounds.

Key Observations:

Heterocyclic Core Variations :

- The 1,2,4-oxadiazole ring in the target compound is replaced with isoxazole () or triazolone () in analogs, altering electronic properties and binding affinity.

- Céperognastat () integrates a thiazole ring, enhancing its specificity for OGA inhibition.

Substituent Effects :

- Fluorine and methoxy groups (e.g., ) improve metabolic stability and blood-brain barrier penetration, critical for CNS-targeted drugs.

- The acetamide group is conserved across most analogs, suggesting its role in hydrogen bonding or enzymatic interactions.

Biological Activity :

- Céperognastat () is the only compound with explicit biological data, demonstrating inhibitory activity against O-GlcNAcase, an enzyme linked to tauopathy in Alzheimer’s disease.

- The target compound’s discontinued commercial status () may reflect challenges in synthesis or preliminary efficacy compared to advanced analogs.

Research Findings and Implications

- SAR Insights : The 5-methyl-1,2,4-oxadiazole ring confers rigidity and stability, but its replacement with triazolone () or isoxazole () introduces conformational flexibility, which may optimize target engagement .

- Therapeutic Potential: Céperognastat’s success as an OGA inhibitor () validates the piperidine-oxadiazole-acetamide scaffold for enzyme modulation, suggesting parallel applications for the target compound in related pathways.

Q & A

Basic: What synthetic methodologies are commonly employed for N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Oxadiazole ring formation : Cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using acetic anhydride or trimethylamine as catalysts) .

- Piperidine functionalization : Coupling of the oxadiazole moiety to a piperidine scaffold via nucleophilic substitution or reductive amination .

- Acetamide introduction : Reacting the piperidine intermediate with acetyl chloride or acetic anhydride in dichloromethane under basic conditions (e.g., triethylamine) .

Key parameters include temperature control (60–120°C), pH adjustments, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Basic: How is the structural integrity of this compound validated?

Answer:

Validation employs:

- X-ray crystallography : Using programs like SHELXL for refinement to confirm bond lengths, angles, and stereochemistry .

- Spectroscopic analysis :

Advanced: How do structural modifications influence its biological activity?

Answer:

SAR studies focus on:

- Oxadiazole substitution : Replacing the 5-methyl group with halogens enhances antimicrobial activity but reduces solubility .

- Piperidine modifications : Adding bulkier substituents (e.g., 3,5-dimethyl) improves target binding affinity in enzyme inhibition assays .

| Analog | Modification | Biological Activity |

|---|---|---|

| Parent compound | 5-methyl oxadiazole | Baseline activity (IC₅₀ = 1 μM) |

| Chloro-substituted | 5-Cl oxadiazole | IC₅₀ = 0.3 μM (↑ potency) |

| 3,5-Dimethylpiperidine | Piperidine substitution | Improved kinase inhibition |

Advanced: What strategies are used to resolve contradictions in synthetic yields?

Answer:

Discrepancies in yields (e.g., 40% vs. 70%) arise from:

- Reaction atmosphere : Inert conditions (N₂) improve oxadiazole cyclization efficiency by preventing oxidation .

- Catalyst choice : Switching from H₂SO₄ to Amberlyst-15 in coupling steps increases reproducibility .

Troubleshooting involves TLC monitoring and optimizing stoichiometry (e.g., 1:1.2 molar ratio for acetyl chloride reactions) .

Advanced: How is target engagement evaluated in neurodegenerative disease models?

Answer:

- Tau protein inhibition : Competitive binding assays using [¹⁸F]LSN3316612 in transgenic mouse brains show Ki values < 10 nM .

- Cellular uptake : LC-MS/MS quantifies intracellular concentrations in SH-SY5Y cells, correlating with O-GlcNAcase inhibition .

Advanced: What computational tools predict its pharmacokinetic properties?

Answer:

- Molecular docking (AutoDock Vina) : Models interactions with Tau protein (PDB: 5O3T) to prioritize analogs with lower binding energy .

- ADMET prediction (SwissADME) : Forecasts moderate solubility (LogP = 2.1) and CYP3A4-mediated metabolism .

Basic: How is purity assessed during synthesis?

Answer:

- HPLC : C18 column (acetonitrile/water gradient, 95% purity threshold) .

- Melting point analysis : Sharp range (e.g., 145–147°C) confirms crystallinity .

Advanced: How does the compound’s stability vary under physiological conditions?

Answer:

- pH stability : Degrades <5% in PBS (pH 7.4, 37°C, 24 hrs) but hydrolyzes rapidly at pH <3 .

- Light sensitivity : Amber vials prevent oxadiazole ring photodegradation (90% stability vs. 60% in clear glass) .

Advanced: What enzyme inhibition assays are used to validate mechanism?

Answer:

- Fluorometric assays : Measure O-GlcNAcase activity using 4-methylumbelliferyl GlcNAc substrate (λex/λem = 360/450 nm) .

- Kinase profiling : Selectivity against CDK5/p25 is tested via radioactive ³²P-ATP incorporation .

Advanced: How is solubility optimized for in vivo studies?

Answer:

- Co-solvent systems : 10% DMSO + 30% PEG-400 in saline achieves 5 mg/mL solubility .

- Prodrug strategies : Phosphorylation of the acetamide group enhances aqueous solubility 10-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.